2-chloro-N-cyclohexyl-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAVIQBJLVXQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383493 | |
| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100721-33-3 | |
| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2 Chloro N Cyclohexyl N Phenylacetamide
Retrosynthetic Analysis of 2-chloro-N-cyclohexyl-N-phenylacetamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, two primary disconnection points are logically identified on the molecule's backbone, suggesting two main synthetic routes.
Route A: Amide Bond Disconnection The most straightforward disconnection is at the amide C-N bond. This breaks the molecule into two key synthons: the secondary amine, N-cyclohexyl-N-phenylamine, and a chloroacetyl cation synthon. The corresponding chemical equivalents for these synthons are N-cyclohexyl-N-phenylamine and an activated chloroacetic acid derivative, such as chloroacetyl chloride.
Route B: Alpha-Carbon-Halogen Bond Disconnection An alternative disconnection breaks the C-Cl bond at the alpha-position to the carbonyl group. This approach suggests a two-step synthesis where the amide, N-cyclohexyl-N-phenylacetamide, is first synthesized and then subsequently halogenated at the alpha-carbon. The initial amide can be formed from N-cyclohexyl-N-phenylamine and an acetyl synthon like acetyl chloride or acetic acid.
These two approaches form the basis for the classical and modern synthetic methodologies discussed below.
Classical Synthetic Approaches for Acetamide (B32628) Formation
Traditional methods for synthesizing amides and their halogenated derivatives are well-established, often relying on stoichiometric reagents.
Amidation Reactions Utilizing Acyl Chlorides or Carboxylic Acids
The formation of the amide bond is the cornerstone of the synthesis. Following Route A, the most common and direct method involves the reaction of a secondary amine with an acyl chloride.
Using Acyl Chlorides: The reaction of N-cyclohexyl-N-phenylamine with chloroacetyl chloride is a rapid and typically high-yielding nucleophilic acyl substitution. prepchem.com The reaction is often performed in the presence of a base (like pyridine or triethylamine) or under biphasic conditions (like the Schotten-Baumann reaction) to neutralize the hydrochloric acid byproduct. prepchem.com
Using Carboxylic Acids: Alternatively, chloroacetic acid can be used directly. However, since carboxylic acids are less reactive than acyl chlorides, a coupling agent is required to activate the carboxyl group. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While effective, these methods generate stoichiometric amounts of urea byproducts, which can complicate purification and add to the waste stream. scispace.com
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | Chloroacetyl chloride | Aprotic solvent, often with a base (e.g., pyridine, triethylamine), 0°C to room temp. | High reactivity, fast reaction times, high yields. prepchem.com | Generates HCl byproduct, reagent is moisture-sensitive. |
| Carboxylic Acid | Chloroacetic acid | Aprotic solvent with a coupling agent (e.g., EDC, DCC). | Milder conditions, avoids handling acyl chlorides. | Requires stoichiometric coupling agent, generates byproducts, potentially lower atom economy. scispace.com |
Halogenation Strategies for Alpha-Halo Acetamides
Following Route B, the synthesis involves the chlorination of a pre-formed N-cyclohexyl-N-phenylacetamide intermediate. The alpha-position of amides can be halogenated, though it can be less straightforward than the halogenation of ketones or aldehydes.
The reaction typically proceeds through the formation of an enol or enolate intermediate, although the enolization of amides is less favorable than that of ketones. libretexts.orgchemistrysteps.com
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the amide carbonyl is protonated, which facilitates tautomerization to an enol intermediate. The enol then acts as a nucleophile, attacking a halogenating agent like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). Acid-catalyzed methods often result in monohalogenation because the introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation and enolization. libretexts.orgpressbooks.pub
Base-Promoted Halogenation: Under basic conditions, an enolate is formed by deprotonating the alpha-carbon. This enolate then reacts with the halogen source. This method can lead to polyhalogenation because the inductive effect of the newly added halogen increases the acidity of the remaining alpha-protons, making subsequent deprotonation and halogenation more rapid. chemistrysteps.compressbooks.pub For the synthesis of a mono-chloro derivative, acidic or neutral conditions are generally preferred.
Reductive Amination Routes to Intermediates
The key intermediate, N-cyclohexyl-N-phenylamine, is commonly synthesized via reductive amination. This powerful reaction forms a C-N bond by reacting a carbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate. youtube.com
The synthesis of N-cyclohexyl-N-phenylamine involves the reaction of aniline with cyclohexanone. The reaction is typically carried out in a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are combined. youtube.com
Common reducing agents for this transformation include:
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the ketone starting material but will reduce the protonated iminium ion intermediate.
Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). rsc.orggoogle.com Nickel-based catalysts, in particular, have been shown to be effective for the reductive amination of phenols and their derivatives to cyclohexylamines, offering a less expensive alternative to noble metals. rsc.orgresearchgate.net
| Reducing Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |
| NaBH₃CN | None | Slightly acidic pH (to promote imine formation) | Mild, selective for the imine, one-pot procedure. youtube.com | Use of cyanide-containing reagent. |
| H₂ | Pd/C, PtO₂, Raney Ni | Hydrogen pressure, various solvents (e.g., ethanol, methanol). | High yields, clean reaction, no stoichiometric waste from the reducing agent. rsc.org | Requires specialized hydrogenation equipment, handling of flammable H₂ gas. |
Modern Synthetic Advancements and Green Chemistry Principles in Acetamide Synthesis
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods that align with the principles of green chemistry. These principles include maximizing atom economy, reducing waste, and using catalytic rather than stoichiometric reagents. scispace.com
Catalytic Methods for Enhanced Efficiency and Selectivity
The direct formation of amides from carboxylic acids and amines using a catalyst is a key area of green chemistry research, as it avoids the poor atom economy of classical coupling agents. scispace.com The only byproduct in such a reaction is water.
Several catalytic systems have been developed for direct amidation:
Boron-Based Catalysts: Boronic acids have emerged as effective organocatalysts for direct amidation. scispace.com They activate the carboxylic acid, facilitating nucleophilic attack by the amine under relatively mild conditions, often with azeotropic removal of water.
Metal-Based Catalysts: Various metal catalysts, including those based on ruthenium, cerium, and zirconium, can facilitate the direct coupling of carboxylic acids and amines. mdpi.com For example, ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. Microwave-assisted methods using catalysts like ceric ammonium nitrate (CAN) have also been shown to produce amides from carboxylic acids and amines efficiently under solvent-free conditions. mdpi.com
Biocatalysis: Enzymes, particularly hydrolases operating in reverse, are being explored for amide bond formation. rsc.org These biocatalytic methods offer high selectivity and operate under environmentally benign aqueous conditions, although they may require strategies to shift the reaction equilibrium towards amide formation. rsc.org
These modern approaches offer a more sustainable pathway to the amide core of this compound, significantly reducing waste compared to traditional methods.
Flow Chemistry Applications for Continuous Synthesis
The synthesis of this compound can be significantly enhanced by leveraging continuous flow chemistry. This approach offers numerous advantages over traditional batch processing, including improved safety, precise process control, and greater efficiency. stolichem.commt.com In a continuous flow setup, reactants are pumped through a network of tubes or microreactors, where the reaction occurs. This method is intrinsically safer due to the small volume of reactants present at any given moment, which is particularly beneficial when dealing with exothermic acylation reactions. stolichem.commt.com
The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, allowing for precise temperature control and minimizing the formation of side-products. stolichem.comrsc.org This level of control can lead to higher product quality and yield. mt.com For the synthesis of this compound, a flow system would typically involve pumping a solution of N-cyclohexylaniline and a solution of chloroacetyl chloride into a mixing junction, followed by passage through a heated reactor coil to ensure complete reaction. The residence time within the reactor can be precisely controlled by adjusting the flow rates, enabling optimization of the reaction conditions. mdpi.com
Table 1: Illustrative Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Volume | Large (e.g., 5 L) | Small (e.g., 10 mL reactor volume) |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Safety Profile | Higher risk with large volumes of reagents | Intrinsically safer due to small reaction volume mt.com |
| Reaction Time | Hours | Minutes |
| Productivity | Limited by batch size | High throughput by continuous operation |
| Scalability | Requires process re-optimization | Linear scalability by time or parallelization stolichem.com |
Solvent-Free and Microwave-Assisted Synthesis Protocols
Modern synthetic methodologies aim to reduce environmental impact and increase efficiency, leading to the development of solvent-free and microwave-assisted protocols for reactions like the N-acylation required for this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. researchgate.netrsc.org In the synthesis of this compound, microwave energy can be used to rapidly heat the reaction mixture of N-cyclohexylaniline and chloroacetyl chloride. The polar nature of the reactants allows for efficient absorption of microwave energy, leading to localized superheating and accelerated reaction rates. jchps.com Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. researchgate.net This technique can be performed with or without a solvent, making it a versatile and green alternative.
Solvent-Free Synthesis: Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and simplifies product purification. The acylation of N-cyclohexylaniline can be performed neat, particularly when combined with energy sources like microwave or ultrasound irradiation. researchgate.netsemanticscholar.org In a typical solvent-free procedure, the amine and the acylating agent are mixed directly, sometimes with a solid support or catalyst, and heated. The absence of a solvent can also lead to higher reaction concentrations, potentially increasing the reaction rate.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid—creates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. orientjchem.org Ultrasound irradiation can be used to promote the N-acylation of N-cyclohexylaniline with chloroacetyl chloride, often under mild, solvent-free conditions, resulting in high yields and short reaction times. researchgate.net
Table 2: Comparison of Synthesis Protocols for N-Acylation
| Method | Typical Reaction Time | Solvent | Key Advantage |
|---|---|---|---|
| Conventional Heating | 5-6 hours researchgate.net | Often required (e.g., Chloroform) | Well-established |
| Microwave Irradiation | 5-15 minutes researchgate.netresearchgate.net | Optional / Solvent-free | Drastic reduction in reaction time |
| Ultrasound Irradiation | 15-30 minutes orientjchem.org | Optional / Solvent-free | Energy efficiency, mild conditions |
| Solvent-Free (Direct Heating) | 20-25 minutes semanticscholar.org | None | Green chemistry, simplified workup |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com For the synthesis of this compound, enzymes, particularly lipases, could be employed to catalyze the amide bond formation. This approach offers a green and sustainable alternative to traditional chemical methods. mdpi.com
Lipases are hydrolases that are known to catalyze acylation reactions in non-aqueous media. chemrxiv.org The synthesis could proceed via the aminolysis of a chloroacetate ester (e.g., ethyl chloroacetate) with N-cyclohexylaniline. The enzyme provides a chiral environment and an active site that facilitates the nucleophilic attack of the amine on the ester, leading to the formation of the amide bond under mild temperatures. Using an immobilized enzyme would further simplify the process by allowing for easy separation and reuse of the biocatalyst. nih.gov
While direct enzymatic acylation using chloroacetyl chloride is less common due to the harshness of the acylating agent, a two-step chemoenzymatic process is highly feasible. First, a chemical synthesis produces the racemic chloro-hydroxy precursor, which is then resolved using a lipase-catalyzed transesterification, a common strategy in the synthesis of chiral pharmaceuticals. mdpi.com Although this compound itself is not chiral, related enzymatic strategies demonstrate the potential for high selectivity and green reaction conditions in amide synthesis.
Table 3: Potential Enzymes for Amide Bond Synthesis
| Enzyme Class | Example | Substrates | Key Advantage |
|---|---|---|---|
| Lipase (B570770) | Candida antarctica Lipase B (CALB) | Amine + Ester | High stability in organic solvents, broad substrate scope mdpi.com |
| Protease | Subtilisin | Amine + Ester | Can catalyze peptide bond formation |
| Acylase | Penicillin Acylase | Amine + Carboxylic Acid | High specificity |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for subsequent applications. The choice of technique depends on the scale of the synthesis and the nature of the impurities.
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. ijpsr.info Crude this compound, obtained after the initial reaction workup, can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane). Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The pure crystals can then be isolated by filtration, washed with a small amount of cold solvent, and dried.
Precipitation and Filtration: In many N-acylation reactions, particularly those conducted in aqueous or partially aqueous media, the product is often poorly soluble and precipitates out of the reaction mixture upon completion or after adjusting the pH. ijpsr.info This allows for a straightforward isolation procedure involving simple vacuum filtration to collect the solid product. This method is rapid and particularly suitable for large-scale production where chromatographic methods would be impractical.
Chromatography: For high-purity requirements or for the separation of closely related impurities, chromatographic techniques are employed.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of the reaction and for identifying suitable solvent systems for column chromatography. mdpi.com
Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying small to moderate quantities of the product. A solvent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is used to elute the compound from the column, separating it from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the isolation of very high-purity material, Reverse-Phase HPLC (RP-HPLC) can be used. sielc.comsigmaaldrich.com This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile and water). sielc.com
Scale-Up Considerations and Process Optimization for Academic and Industrial Research
Transitioning the synthesis of this compound from a small laboratory scale to a larger academic or industrial production level presents several challenges that require careful process optimization.
Key Scale-Up Challenges:
Heat Management: N-acylation reactions with chloroacetyl chloride are often exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, resulting in side reactions, product degradation, and potential safety hazards. stolichem.com Transitioning from a round-bottom flask to a jacketed reactor with controlled cooling is essential.
Mixing Efficiency: Ensuring homogenous mixing of reactants becomes more difficult in larger vessels. Poor mixing can lead to localized concentration gradients, reducing yield and purity. The choice of impeller type and agitation speed is critical.
Reagent Addition: The rate of addition of the highly reactive chloroacetyl chloride must be carefully controlled on a large scale to manage the reaction exotherm.
Purification: Isolation and purification methods must be scalable. While chromatography is feasible for grams, it is often not economical for kilogram or ton-scale production. Developing robust crystallization or precipitation/filtration protocols is crucial. organic-chemistry.org
Process Optimization Strategies:
Parameter Screening: Systematically varying parameters such as temperature, reactant stoichiometry, concentration, and reaction time can identify the optimal conditions for maximizing yield and minimizing impurities. mdpi.com
Adoption of Flow Chemistry: As discussed in section 2.3.2, continuous flow processing is an ideal solution for scaling up this synthesis. It inherently solves the problems of heat transfer and mixing, offers superior safety, and allows for scalable production by extending operational time rather than increasing reactor volume. stolichem.comresearchgate.net
Solvent and Reagent Selection: For industrial-scale synthesis, the cost, safety, and environmental impact of solvents and reagents are paramount. Optimization may involve finding less hazardous solvents or developing solvent-free protocols.
Process Analytical Technology (PAT): Implementing in-line analytical tools (e.g., in-situ FTIR) can provide real-time monitoring of the reaction progress, allowing for better control and ensuring consistent product quality. mt.com
By addressing these considerations, a robust, safe, and economically viable process for the large-scale synthesis of this compound can be developed.
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 2 Chloro N Cyclohexyl N Phenylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular architecture.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR, DEPT)
One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-chloro-N-cyclohexyl-N-phenylacetamide is expected to display distinct signals corresponding to the protons of the phenyl ring, the cyclohexyl ring, and the chloroacetyl group. The phenyl protons would typically appear in the aromatic region (δ 7.0-7.5 ppm). Due to the influence of the nitrogen atom, the signals may exhibit complex splitting patterns. The protons of the chloroacetyl moiety's methylene (B1212753) group (-CH₂Cl) are anticipated to resonate as a singlet at approximately δ 4.0-4.5 ppm. The methine proton on the cyclohexyl ring attached to the nitrogen (N-CH) would likely appear as a multiplet further downfield than the other cyclohexyl protons, owing to the deshielding effect of the nitrogen atom. The remaining methylene protons of the cyclohexyl ring would produce a series of complex, overlapping multiplets in the upfield region (δ 1.0-2.0 ppm).
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For this compound, the spectrum is predicted to show a signal for the carbonyl carbon (C=O) in the range of δ 165-175 ppm. The carbons of the phenyl ring would generate signals between δ 120-145 ppm. The chloro-substituted methylene carbon (-CH₂Cl) is expected around δ 40-50 ppm. The N-substituted methine carbon of the cyclohexyl ring would appear around δ 55-65 ppm, with the other cyclohexyl methylene carbons resonating in the δ 20-35 ppm range.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|---|
| -C=O | - | 168.0 | No Signal |
| -CH₂Cl | 4.20 (s, 2H) | 42.5 | Positive |
| Phenyl C (quaternary) | - | 140.0 | No Signal |
| Phenyl CH (ortho, meta, para) | 7.2-7.5 (m, 5H) | 127.0-130.0 | Positive |
| Cyclohexyl CH-N | 4.0-4.5 (m, 1H) | 58.0 | Positive |
| Cyclohexyl CH₂ | 1.1-1.9 (m, 10H) | 25.0-32.0 | Negative |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for establishing connectivity between atoms, which is crucial for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring and strong correlations between the methine and adjacent methylene protons on the cyclohexyl ring, helping to trace the entire spin system of the cyclohexyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the -CH₂Cl, phenyl, and cyclohexyl groups to their corresponding carbon signals as listed in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include the methylene protons of the chloroacetyl group (-CH₂Cl) to the carbonyl carbon (C=O) and the quaternary phenyl carbon. Additionally, the N-CH proton of the cyclohexyl ring should show a correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is invaluable for conformational analysis. A key expected NOE would be between the N-CH proton of the cyclohexyl ring and the ortho-protons of the phenyl ring, providing evidence for their spatial proximity.
| Experiment | Proton (¹H) | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | Cyclohexyl CH-N | Adjacent Cyclohexyl CH₂ | Confirms cyclohexyl ring connectivity |
| HSQC | -CH₂Cl | -CH₂Cl Carbon | Direct C-H bond confirmation |
| HMBC | -CH₂Cl | C=O | Confirms chloroacetyl moiety structure |
| HMBC | Cyclohexyl CH-N | C=O, Phenyl Carbons (ortho) | Confirms N-substitution pattern |
| NOESY | Cyclohexyl CH-N | Phenyl Protons (ortho) | Through-space proximity and conformation |
Variable Temperature NMR Studies for Conformational Analysis
Due to the partial double bond character of the amide C-N bond, rotation around this bond is often restricted, which can lead to the observation of multiple conformers at room temperature. Variable temperature (VT) NMR studies can provide valuable information on such dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the rotational energy barrier. For this compound, VT-NMR could reveal the dynamics of the phenyl and cyclohexyl groups' rotation relative to the amide plane.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₄H₁₈ClNO) can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third of the [M]⁺ peak.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This technique helps to piece together the molecular structure. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the loss of the chloroacetyl group or the cyclohexyl group.
Predicted Fragmentation Pathways:
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR spectrum of 2-chloro-N-phenylacetamide shows characteristic absorption bands that can be extrapolated to the title compound. nih.gov The N-H stretching vibration in secondary amides typically appears as a strong band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is one of the most intense absorptions and is expected to be observed in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1570-1515 cm⁻¹.
The presence of the phenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. The cyclohexyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending (scissoring and rocking) vibrations in the 1450-1400 cm⁻¹ range. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. Finally, the C-Cl stretching vibration from the chloroacetyl group will likely be observed in the 800-600 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3300 - 3100 | Strong |
| Aromatic C-H Stretch | Phenyl Ring | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Cyclohexyl & CH₂Cl | < 3000 | Strong |
| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium-Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium-Weak |
| C-H Bend | Cyclohexyl | 1450 - 1400 | Medium |
| C-N Stretch | Amide | 1250 - 1020 | Medium |
| C-Cl Stretch | Chloroalkane | 800 - 600 | Medium-Strong |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 2-chloro-N-phenylacetamide, offers valuable insights into the likely solid-state conformation and packing of the title compound. researchgate.netnih.govnih.gov
Table 2: Expected Crystallographic Parameters for this compound (based on 2-chloro-N-phenylacetamide)
| Parameter | Expected Feature |
| Intramolecular Geometry | |
| Cyclohexyl Ring Conformation | Chair |
| Amide Group Conformation | Planar, with a likely anti relationship between N-H and C=O |
| Orientation of Phenyl Ring | Tilted with respect to the amide plane |
| Intermolecular Interactions | |
| Primary Interaction | N-H···O hydrogen bonds forming chains or other motifs |
| Secondary Interactions | Van der Waals forces, potential C-H···O and C-H···π interactions |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.
The applicability of these techniques to this compound is contingent on whether the molecule is chiral. The structure of this compound does not possess a traditional chiral center (an sp³ carbon with four different substituents). However, chirality could potentially arise from atropisomerism due to restricted rotation around the N-C(phenyl) single bond. The steric hindrance caused by the cyclohexyl group and the ortho-hydrogens of the phenyl ring might create a significant energy barrier to rotation, leading to the existence of stable, non-superimposable enantiomers.
To date, there are no published studies confirming the chirality of this compound or reporting its resolution into enantiomers. Consequently, no experimental ECD or VCD data is available for this compound.
Should the molecule be proven to be chiral and resolvable into its enantiomers, ECD and VCD would be invaluable for assigning its absolute configuration.
Electronic Circular Dichroism (ECD) would probe the electronic transitions of the chromophores, primarily the phenyl ring and the amide group. The coupling between these chromophores would likely result in characteristic Cotton effects in the UV region, the signs of which would be indicative of the absolute configuration.
Vibrational Circular Dichroism (VCD) would provide more detailed structural information by examining the chirality associated with specific vibrational modes. The amide I (C=O stretch) and amide II (N-H bend) bands, as well as vibrations of the cyclohexyl ring, would be expected to show significant VCD signals. The sign and intensity of these signals are highly sensitive to the molecule's three-dimensional structure, including the conformation of the cyclohexyl ring and the torsional angles of the amide linkage.
In the absence of experimental data, theoretical calculations of the ECD and VCD spectra for the putative enantiomers would be the primary method for assigning the absolute configuration if the compound is ever resolved.
Theoretical and Computational Investigations of 2 Chloro N Cyclohexyl N Phenylacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. The process begins with proposing an initial structure of 2-chloro-N-cyclohexyl-N-phenylacetamide, which is then subjected to geometry optimization. This iterative process adjusts the positions of the atoms until a stable structure corresponding to a minimum on the potential energy surface is found.
Studies on similar N-phenylacetamide derivatives have successfully employed DFT methods, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p). rsc.orgjst.org.in This level of theory has been shown to provide reliable predictions of geometrical parameters.
Table 1: Representative Predicted Geometrical Parameters for this compound using DFT (Note: These are illustrative values based on typical findings for similar molecules and not from a specific calculation on the title compound.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | C-Cl | ~1.79 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-C(phenyl) | ~120° |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would determine the energies of these orbitals (EHOMO and ELUMO) and map their spatial distribution. The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively.
From these energies, various global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound (Note: These are example values based on typical calculations for related chloroacetamide derivatives.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 0.8 eV |
| Chemical Hardness (η) | 2.85 eV |
DFT calculations can also predict spectroscopic properties, which are invaluable for interpreting experimental data. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are performed by computing the second derivatives of the energy with respect to atomic displacements. While the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions help in the assignment of complex experimental spectra. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, providing predictions of UV-Visible absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum chemical calculations provide detailed information on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation would provide insights into its conformational flexibility. The cyclohexyl ring, for example, can exist in different chair and boat conformations, and the phenyl and acetamide (B32628) groups can rotate around single bonds. MD simulations can explore this vast conformational space, identifying the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in a solution or when interacting with a biological target. uobasrah.edu.iq Furthermore, simulations in a solvent box (e.g., water) can reveal how the molecule interacts with its environment through hydrogen bonds or other non-covalent interactions.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijcrr.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.
For this compound, a molecular docking study would involve selecting a relevant protein target. Given the broad biological activities of acetamide derivatives, potential targets could include enzymes like cyclooxygenases (COX) or monoamine oxidase (MAO). nih.govresearchgate.net
The docking process involves two main steps:
Sampling: A search algorithm explores a wide range of possible conformations and orientations of the ligand within the protein's binding site.
Scoring: A scoring function is used to estimate the binding affinity (often expressed as a docking score in kcal/mol) for each generated pose. A more negative score typically indicates a more favorable binding interaction.
The results of a docking study provide a detailed 3D model of the ligand-protein complex. This model highlights key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net This information is critical for understanding the basis of the molecule's potential biological activity and for guiding the design of more potent analogs.
Analysis of Ligand-Receptor Interactions
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This analysis is fundamental in understanding the potential biological activity of a compound by elucidating the specific interactions that stabilize the ligand-receptor complex. For derivatives of 2-chloro-N-phenylacetamide, docking studies have been employed to explore their binding modes with various enzymes. researchgate.netijcrr.com
In studies of similar phenylacetamide derivatives, key interactions with receptor active sites often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, the amide group in the core structure is a potential hydrogen bond donor and acceptor. The phenyl and cyclohexyl rings are capable of engaging in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket of a receptor.
A hypothetical docking study of this compound into an enzyme active site, such as cyclooxygenase (COX), could reveal the following potential interactions:
Hydrogen Bonding: The carbonyl oxygen of the acetamide group could form a hydrogen bond with backbone amide protons of residues like Arginine or with the side chains of Serine or Tyrosine. The N-H group of the amide could also act as a hydrogen bond donor.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom, which can contribute to the binding affinity.
The following table summarizes the types of interactions that could be expected between this compound and a hypothetical receptor active site based on studies of analogous compounds.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Receptor |
| Hydrogen Bonding | Carbonyl Oxygen, Amide Hydrogen | Arginine, Serine, Tyrosine |
| Hydrophobic | Cyclohexyl Ring, Phenyl Ring | Leucine, Valine, Isoleucine, Phenylalanine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., Oxygen, Nitrogen) |
Molecular dynamics simulations can further refine these findings by providing insights into the stability of the ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding, offering a more dynamic picture of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling Initiatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For phenylacetamide derivatives, 2D and 3D-QSAR studies have been conducted to predict their biological activities. nih.govsemanticscholar.org
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is selected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Development: A mathematical model is developed to correlate the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using statistical methods.
For a series of compounds including this compound, relevant descriptors might include:
Topological Descriptors: Molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).
Electronic Descriptors: Dipole moment and partial charges on atoms.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient).
Steric Descriptors: Molar refractivity and volume.
The table below presents hypothetical data for a QSAR study involving this compound and its analogs.
| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Predicted Activity (pIC50) |
| This compound | 265.77 | 3.8 | 29.1 | 5.2 |
| Analog 1 | 281.79 | 4.1 | 29.1 | 5.5 |
| Analog 2 | 249.74 | 3.5 | 29.1 | 4.9 |
| Analog 3 | 295.82 | 4.4 | 38.3 | 5.8 |
The resulting QSAR model could take the form of a linear equation, such as: pIC50 = a(LogP) + b(TPSA) + c
Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Cheminformatics Approaches for Analog Design, Virtual Screening, and Property Prediction
Cheminformatics encompasses a range of computational tools and techniques for the analysis of chemical data. These approaches are instrumental in designing new analogs, screening large compound libraries, and predicting the properties of molecules.
Analog Design: Based on the insights from ligand-receptor interaction studies and QSAR models, new analogs of this compound can be designed. For example, if hydrophobic interactions are found to be crucial for activity, analogs with different alkyl or aryl substitutions on the cyclohexyl or phenyl rings could be proposed.
Virtual Screening: Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If this compound is identified as a hit compound, its structure can be used as a query for similarity searching or as a starting point for pharmacophore modeling to screen for other potential active compounds.
Property Prediction: Cheminformatics tools can predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule. semanticscholar.org For this compound, these predictions are crucial for assessing its drug-likeness.
The following table shows predicted properties for this compound using cheminformatics software.
| Property | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 265.77 | Adherence to Lipinski's Rule of Five |
| LogP | 3.8 | Lipophilicity and membrane permeability |
| Number of Hydrogen Bond Donors | 0 | Adherence to Lipinski's Rule of Five |
| Number of Hydrogen Bond Acceptors | 1 | Adherence to Lipinski's Rule of Five |
| Human Oral Absorption | High | Bioavailability after oral administration |
| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity |
These in silico predictions help in the early stages of drug development to identify and eliminate compounds with unfavorable properties, thus saving time and resources.
Structure Activity Relationship Sar Studies of 2 Chloro N Cyclohexyl N Phenylacetamide and Its Analogues
Design Principles for Acetamide (B32628) Derivatives Based on the 2-chloro-N-cyclohexyl-N-phenylacetamide Scaffold
The design of acetamide derivatives built upon the this compound scaffold is guided by several key medicinal chemistry principles. The core structure presents multiple points for modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which can significantly impact biological activity.
Another important design principle is the optimization of the molecule's interaction with its biological target. This can be achieved by introducing functional groups that can participate in specific binding interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. The N-phenyl ring is a particularly attractive site for such modifications, as the introduction of various substituents can profoundly influence the electronic nature of the ring and its potential for interaction with a receptor.
Furthermore, the chloroacetyl group is a key feature of the scaffold, as the reactive chlorine atom can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in a biological target. The reactivity of this group can be modulated by altering the electronic properties of the adjacent N-phenyl ring.
Systematic Modifications of the N-Cyclohexyl Moiety and their Impact on Biological Activity
Systematic modifications of the N-cyclohexyl moiety in analogues of this compound can have a profound impact on their biological activity, primarily through alterations in steric bulk and lipophilicity. While specific SAR studies on this exact scaffold are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for predictions on the likely effects of such modifications.
Replacing the cyclohexyl ring with smaller or larger alkyl groups would directly influence the steric profile of the molecule. For instance, substitution with a smaller group like a cyclopropyl or cyclobutyl ring would reduce the steric hindrance around the amide nitrogen, which could potentially allow for a better fit into a confined binding pocket of a biological target. Conversely, introducing a larger or more complex ring system, such as a cycloheptyl or a bicyclic system, would increase the steric bulk, which might be beneficial if the target has a larger, more accommodating binding site.
The lipophilicity of the molecule is also significantly influenced by the nature of the N-cycloalkyl group. The cyclohexyl group itself imparts a considerable degree of lipophilicity. Replacing it with other alicyclic or aliphatic groups would modulate this property. For example, introducing polar substituents onto the cyclohexyl ring, such as hydroxyl or amino groups, would decrease lipophilicity and could introduce new hydrogen bonding opportunities, potentially altering the compound's solubility and interaction with its target.
In a study on a different class of compounds, 3-[3-(phenalkylamino)cyclohexyl]phenols, the stereochemistry and orientation of the cyclohexyl ring were found to be crucial for their antagonist activity at the μ-opioid receptor unica.itnih.gov. This highlights the importance of the three-dimensional arrangement of the cyclohexyl group in determining biological activity, a principle that would likely apply to the this compound scaffold as well.
Investigation of Substituents on the N-Phenyl Ring and their Influence on Biological Profiles
The N-phenyl ring of the this compound scaffold is a prime target for chemical modification to explore SAR and optimize biological activity. The electronic and steric properties of substituents on the phenyl ring can dramatically alter the molecule's interaction with its biological target, as well as its pharmacokinetic properties.
Studies on a related class of compounds, N-(substituted phenyl)-2-chloroacetamides, have provided valuable insights into the influence of phenyl ring substituents on antimicrobial activity. These studies have shown that both the nature and the position of the substituent are critical determinants of biological efficacy.
For instance, the introduction of halogen atoms, such as chlorine, fluorine, or bromine, at the para-position of the phenyl ring has been shown to enhance antimicrobial activity. This is often attributed to an increase in lipophilicity, which facilitates the passage of the compound through the cell membranes of microorganisms. For example, N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide were among the most active compounds against Gram-positive bacteria and pathogenic yeasts in one study.
The position of the substituent on the phenyl ring also plays a crucial role. The biological activity of chloroacetamides has been observed to vary with the position of substituents, leading to differential efficacy against various microbial strains.
The following table summarizes the antimicrobial activity of some N-(substituted phenyl)-2-chloroacetamides, illustrating the impact of different substituents on the phenyl ring.
| Compound ID | Substituent on Phenyl Ring | Organism | Minimum Inhibitory Concentration (MIC) µg/mL |
| SP1 | H | S. aureus | 125 |
| E. coli | 250 | ||
| C. albicans | 125 | ||
| SP4 | 4-Cl | S. aureus | 62.5 |
| E. coli | 125 | ||
| C. albicans | 62.5 | ||
| SP5 | 4-Br | S. aureus | 62.5 |
| E. coli | 125 | ||
| C. albicans | 62.5 | ||
| SP6 | 4-F | S. aureus | 62.5 |
| E. coli | 125 | ||
| C. albicans | 62.5 | ||
| SP7 | 4-CH3 | S. aureus | 125 |
| E. coli | 250 | ||
| C. albicans | 125 | ||
| SP9 | 4-OH | S. aureus | 125 |
| E. coli | 250 | ||
| C. albicans | 250 |
Data is illustrative and compiled from findings on related N-phenyl-2-chloroacetamide compounds.
Role of the Chloroacetyl Group in Modulating Biological Activity and Metabolic Stability
The chloroacetyl group is a pivotal component of the this compound scaffold, playing a dual role in modulating both biological activity and metabolic stability. Its primary contribution to biological activity often stems from its electrophilic nature. The carbon atom attached to the chlorine is susceptible to nucleophilic attack, allowing the molecule to potentially form a covalent bond with its biological target. This irreversible binding can lead to potent and prolonged biological effects.
The reactivity of the chloroacetyl group can be fine-tuned by the electronic properties of the substituents on the N-phenyl ring. Electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the chloroacetyl carbon, potentially enhancing its reactivity and biological potency. Conversely, electron-donating groups may decrease its reactivity.
From a metabolic stability perspective, the chloroacetyl group can be a site of enzymatic degradation. For instance, it can be a substrate for glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to electrophilic compounds, leading to their detoxification and excretion. This metabolic pathway can limit the duration of action of the compound.
In some cases, the chloroacetyl moiety is essential for the desired biological effect. For example, in the context of certain anticancer agents, the chloroacetyl group is responsible for the alkylation of target proteins, leading to the inhibition of their function and ultimately to cancer cell death.
Conversely, in other applications, the reactivity of the chloroacetyl group might be a liability, leading to off-target effects and toxicity. In such cases, replacing the chlorine atom with other groups could be a viable strategy to improve the safety profile of the compound while retaining the desired biological activity. For example, replacing the chloroacetyl group with a non-reactive acetyl group would likely lead to a significant decrease in certain biological activities, confirming the crucial role of the chlorine atom.
Stereochemical Effects on Structure-Activity Relationships (if chiral centers are present)
While this compound itself does not possess any chiral centers in its core structure, the introduction of substituents on the cyclohexyl or phenyl rings, or modifications to the acetamide side chain, could create stereocenters. In such cases, the stereochemistry of the molecule would be expected to have a significant impact on its biological activity.
It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the different three-dimensional arrangements of a chiral molecule.
For example, if a substituent were to be introduced on the cyclohexyl ring, it could exist in either an axial or equatorial position, and the resulting cis/trans isomers could have different biological activities. One isomer might fit more snugly into the binding site of a receptor, leading to a stronger interaction and higher potency, while the other isomer might have a poorer fit and be less active.
A study on 3-[3-(phenalkylamino)cyclohexyl]phenols, which are structurally distinct but also contain a substituted cyclohexyl ring, demonstrated the importance of stereochemistry for their biological activity as μ-opioid receptor antagonists. The authors found that a specific combination of stereochemistry at the C-1 position of the cyclohexyl ring and the nature of the N-substituent was essential for the stability of the ligand-receptor complex unica.itnih.gov. This underscores the general principle that the spatial arrangement of substituents on a cyclohexyl ring can be a critical determinant of biological function.
Therefore, if chiral centers were to be introduced into the this compound scaffold, it would be imperative to separate and test the individual stereoisomers to fully elucidate the structure-activity relationships and identify the most potent and selective isomer.
Development of Predictive Models for Biological Efficacy Based on SAR Data
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool in modern drug discovery that can be applied to analogues of this compound to guide the design of new, more potent compounds. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.
To develop a robust QSAR model for this scaffold, a dataset of analogues with well-defined biological activity data would be required. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, shape indices).
Once the descriptors and biological activity data are compiled, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the activity. A good QSAR model should not only be able to accurately predict the activity of the compounds in the training set but also have good predictive power for new, untested compounds.
By applying similar methodologies to a dataset of this compound analogues, it would be possible to develop a predictive QSAR model. Such a model could then be used to virtually screen new, yet-to-be-synthesized compounds, prioritizing those with the highest predicted biological efficacy for synthesis and testing. This approach can significantly accelerate the drug discovery process and reduce the costs associated with the synthesis and testing of a large number of compounds.
Mechanistic Elucidation of Biological Activities of 2 Chloro N Cyclohexyl N Phenylacetamide
Investigations into Potential Agrochemical Activities (e.g., Herbicidal, Insecticidal, Fungicidal)
Currently, there is a notable lack of specific research into the herbicidal and insecticidal properties of 2-chloro-N-cyclohexyl-N-phenylacetamide. The broader class of chloroacetamides is known to exhibit herbicidal activity, but dedicated studies on this particular derivative are not prevalent in publicly available scientific literature. However, its fungicidal potential has been the subject of some investigation, as detailed below.
Target Enzyme Identification and Inhibition Kinetics (e.g., Acetylcholinesterase if analogous to certain insecticides)
While the insecticidal activity of this compound has not been established, research into the antifungal mechanism of a closely related compound, 2-chloro-N-phenylacetamide, has identified potential target enzymes. In silico studies suggest that the antifungal activity of 2-chloro-N-phenylacetamide may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) nih.gov. This enzyme is crucial for the synthesis of nucleic acids and amino acids in fungi. The inhibition of DHFR by this class of compounds represents a promising avenue for the development of new antifungal agents. However, specific inhibition kinetics for this compound have not been reported.
Cellular and Subcellular Mechanisms of Action in Biological Systems
The primary mechanism of antifungal action for the related compound 2-chloro-N-phenylacetamide appears to be the disruption of the fungal plasma membrane through interaction with ergosterol nih.govscielo.br. This interaction is a key factor in its fungicidal effects. Studies on Aspergillus flavus have shown that 2-chloro-N-phenylacetamide's binding to ergosterol is a likely mechanism of action scielo.brscielo.br. Additionally, it may also inhibit DNA synthesis by targeting thymidylate synthase scielo.brscielo.br. For Candida tropicalis and Candida parapsilosis, 2-chloro-N-phenylacetamide has demonstrated fungicidal effects and the ability to inhibit biofilm formation both in vitro and ex vivo nih.gov.
Effects on Cellular Processes or Organismal Neurobiology
The effects of this compound on cellular processes are primarily understood in the context of its antifungal activity. By targeting the cell membrane and potentially DNA synthesis, the compound disrupts essential functions, leading to fungal cell death nih.govscielo.brscielo.br. There is currently no available research on the effects of this compound on the neurobiology of any organism.
Exploration of Other Potential Biological Modalities (e.g., Antimicrobial, Antiproliferative, Receptor Modulation)
Beyond its potential as an agrochemical, the broader class of phenylacetamides has been explored for other biological activities.
Receptor Binding Studies and Signal Transduction Pathway Modulation
Specific receptor binding studies for this compound are not currently available in the scientific literature. However, computational studies on related phenylacetamides have explored their potential as antidepressant agents by targeting the monoamine oxidase A (MAO-A) receptor nih.gov. These studies indicate that the phenylacetamide scaffold could serve as a basis for designing molecules that interact with specific biological receptors. Further research is needed to determine if this compound shares this or other receptor binding capabilities.
Protein Interaction Profiling and Network Analysis
Comprehensive protein interaction profiling and network analysis for this compound have not yet been conducted. Such studies would be valuable in elucidating its full range of biological targets and potential off-target effects. The antifungal mechanism of the related 2-chloro-N-phenylacetamide, involving interaction with ergosterol and potential inhibition of DHFR and thymidylate synthase, provides a starting point for understanding its protein and molecular interactions nih.govnih.govscielo.brscielo.br.
Resistance Mechanisms and Strategies for Overcoming Them
The emergence of resistance is a significant challenge in the application of bioactive compounds, particularly in agrochemical and antimicrobial contexts. While specific resistance mechanisms to this compound have not been documented due to its novelty and limited research, potential resistance mechanisms can be inferred from related acetamide (B32628) compounds used as herbicides and antimicrobials.
In agricultural settings, weeds can develop resistance to herbicides through several mechanisms. One common mechanism is target-site resistance, where a mutation in the target protein reduces the binding affinity of the herbicide. For acetamide herbicides, which typically inhibit very-long-chain fatty acid elongases, mutations in these enzymes could confer resistance. Another prevalent mechanism is metabolic resistance, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. This often involves the upregulation of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), or glycosyltransferases.
Strategies to overcome herbicide resistance are multifaceted and focus on integrated weed management. These strategies include:
Crop Rotation: Planting different crops in successive seasons can disrupt the life cycle of resistant weeds.
Herbicide Rotation and Mixtures: Using herbicides with different modes of action in rotation or as mixtures can reduce the selection pressure for resistance to a single herbicide class.
Cultural Practices: Implementing practices such as tillage, cover cropping, and managing weed seed banks can help control resistant weed populations.
In the context of antimicrobial applications, bacteria can develop resistance through various mechanisms. reactgroup.org These include:
Efflux Pumps: Bacteria can actively transport the antimicrobial agent out of the cell, preventing it from reaching its target at an effective concentration. reactgroup.org
Enzymatic Degradation: Bacteria may produce enzymes that chemically modify and inactivate the antimicrobial compound. reactgroup.org
Target Modification: Mutations in the cellular target of the antimicrobial can prevent the compound from binding and exerting its effect. reactgroup.org
Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the antimicrobial agent. reactgroup.org
To combat antimicrobial resistance, several strategies are employed:
Combination Therapy: Using multiple antimicrobial agents with different mechanisms of action can be more effective and reduce the likelihood of resistance developing.
Development of New Agents: The continuous discovery and development of new antimicrobial compounds with novel targets are crucial.
Inhibition of Resistance Mechanisms: Research into compounds that can inhibit resistance mechanisms, such as efflux pump inhibitors or beta-lactamase inhibitors, is an active area.
The following interactive table summarizes potential resistance mechanisms and strategies to overcome them, which could be relevant for this compound if it were to be developed for agrochemical or antimicrobial use.
| Application | Potential Resistance Mechanism | Strategy to Overcome Resistance |
|---|---|---|
| Agrochemical (Herbicide) | Target-site mutation (e.g., in VLCFA elongases) | Herbicide rotation with different modes of action |
| Agrochemical (Herbicide) | Enhanced metabolism (e.g., increased GST activity) | Use of herbicide mixtures |
| Antimicrobial | Efflux pumps | Combination therapy with efflux pump inhibitors |
| Antimicrobial | Enzymatic inactivation | Development of new, less susceptible compounds |
| Antimicrobial | Target modification | Discovery of agents with novel cellular targets |
Comparative Mechanistic Analysis with Known Acetamide-Based Bioactive Compounds
To better understand the potential biological activities of this compound, it is useful to compare its structure and potential mechanisms with those of other well-characterized acetamide-based bioactive compounds. The acetamide scaffold is a versatile chemical moiety found in a wide range of compounds with diverse biological activities, including herbicides, fungicides, and pharmaceuticals.
Chloroacetamide Herbicides:
A prominent class of acetamide-based bioactive compounds is the chloroacetamide herbicides, such as alachlor, acetochlor, and metolachlor. nih.govresearchgate.net These herbicides are primarily used for pre-emergence control of annual grasses and some broadleaf weeds. Their primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. Specifically, they target and inhibit the activity of VLCFA elongases, which are crucial enzymes in the biosynthesis of lipids required for cell membrane formation and plant cuticle development. This inhibition disrupts cell division and growth in susceptible plants, leading to their death shortly after germination.
Antifungal Acetamides:
Certain acetamide derivatives have demonstrated significant antifungal properties. For instance, the related compound 2-chloro-N-phenylacetamide has shown activity against various fungal species, including Aspergillus niger and Aspergillus flavus. nih.govscielo.brscielo.br Studies suggest that its mechanism of action may involve the disruption of the fungal cell membrane by interacting with ergosterol. nih.govscielo.brscielo.br Additionally, in silico studies have indicated that it might also inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. nih.gov
Pharmaceutical Acetamides:
The acetamide structure is also present in numerous pharmaceutical agents. A well-known example is paracetamol (acetaminophen), which possesses analgesic and antipyretic properties. While its exact mechanism of action is still debated, it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, and interactions with the serotonergic and cannabinoid systems.
The table below provides a comparative overview of the mechanisms of action for different classes of acetamide-based bioactive compounds.
| Compound Class | Example Compound | Primary Mechanism of Action | Biological Effect |
|---|---|---|---|
| Chloroacetamide Herbicides | Alachlor, Acetochlor | Inhibition of very-long-chain fatty acid (VLCFA) elongases | Herbicidal |
| Antifungal Acetamides | 2-chloro-N-phenylacetamide | Disruption of fungal cell membrane (ergosterol interaction), potential DHFR inhibition | Antifungal |
| Pharmaceutical Acetamides | Paracetamol (Acetaminophen) | Inhibition of COX enzymes in the CNS, interaction with serotonergic and cannabinoid systems | Analgesic, Antipyretic |
The presence of the N-cyclohexyl and N-phenyl groups in this compound suggests that its lipophilicity and steric bulk will differ from simpler acetamides. These structural differences could influence its target specificity and metabolic stability, potentially leading to a unique biological activity profile. Further research is necessary to elucidate the specific mechanisms of action of this novel compound and to determine its potential applications.
Environmental Disposition and Ecotoxicological Implications of 2 Chloro N Cyclohexyl N Phenylacetamide
Environmental Fate and Transport Studies
The persistence and movement of 2-chloro-N-cyclohexyl-N-phenylacetamide in the environment are governed by its susceptibility to hydrolysis, photodegradation, and microbial metabolism. These processes determine the compound's half-life in soil and water and the nature of the resulting transformation products.
Hydrolysis is a key abiotic degradation pathway for chloroacetamide herbicides, although the rates can be slow under typical environmental pH conditions. acs.orgacs.orgnih.govresearchgate.netuiowa.edu Studies on analogous compounds reveal that hydrolysis can proceed through different mechanisms depending on the pH of the aqueous system. acs.orgacs.orgnih.govresearchgate.net
Under basic conditions, the primary hydrolysis mechanism is an SN2 reaction, where the chlorine atom is displaced by a hydroxyl group to form a hydroxy-substituted derivative. acs.orgacs.orgnih.govresearchgate.net In some cases, amide cleavage can also occur. acs.orgacs.orgnih.govresearchgate.net Acid-catalyzed hydrolysis, on the other hand, can lead to both amide and ether group cleavage in N-alkoxyalkyl-substituted chloroacetamides. acs.orgacs.org For this compound, which lacks an alkoxy group, the primary hydrolysis products under both acidic and basic conditions would likely be N-cyclohexyl-N-phenyl-2-hydroxyacetamide and, to a lesser extent, the cleavage of the amide bond to yield cyclohexylphenylamine and chloroacetic acid.
The rate of hydrolysis is significantly influenced by the molecular structure of the chloroacetamide. acs.orgacs.org Subtle differences in the substituents on the nitrogen and phenyl rings can affect the compound's reactivity. acs.orgacs.org While specific kinetic data for this compound is not available, published half-lives for other chloroacetamides under environmentally relevant conditions range from several months to years, suggesting that hydrolysis is a gradual degradation process. acs.org
Table 1: Expected Hydrolysis Metabolites of this compound in Aqueous Systems
| Parent Compound | Reaction Condition | Primary Metabolite | Secondary Metabolite |
| This compound | Acidic/Basic | N-cyclohexyl-N-phenyl-2-hydroxyacetamide | Cyclohexylphenylamine |
| This compound | Acidic/Basic | Chloroacetic acid |
Photodegradation, or the breakdown of chemicals by light, is another significant abiotic process affecting the fate of chloroacetamide herbicides in the environment. In aquatic systems, both direct and indirect photolysis can occur. Direct photolysis involves the absorption of light by the herbicide molecule itself, leading to its degradation. Indirect photolysis is mediated by other substances in the water, such as dissolved organic matter, which absorb light and produce reactive species that then degrade the herbicide. walisongo.ac.id
Studies on chloroacetamide herbicides like acetochlor, alachlor, and metolachlor have shown that UV irradiation leads to several transformation reactions, including dechlorination, hydroxylation, and cyclization. dtu.dknih.gov The initial step in the photodegradation of these compounds is often the cleavage of the carbon-chlorine bond. dtu.dk For this compound, photodegradation in aquatic environments is expected to produce a variety of photoproducts, including hydroxylated and dechlorinated derivatives.
On terrestrial surfaces, photodegradation can also occur, although it is generally considered a less significant pathway compared to microbial degradation in soil. The extent of photodegradation on soil surfaces depends on factors such as the intensity and wavelength of sunlight, soil moisture content, and the presence of photosensitizers.
Table 2: Potential Photodegradation Products of this compound
| Environment | Potential Reaction Pathways | Potential Products |
| Aquatic | Dechlorination, Hydroxylation, Phenyl ring modifications | N-cyclohexyl-N-phenylacetamide, Hydroxylated N-cyclohexyl-N-phenylacetamide |
| Terrestrial | Dechlorination, Oxidation | N-cyclohexyl-N-phenylacetamide, Oxidized derivatives |
Microbial degradation is the primary mechanism for the dissipation of chloroacetamide herbicides in soil and water. researchgate.netmdpi.com A variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. researchgate.netscilit.com The rate and pathway of microbial metabolism are influenced by soil type, organic matter content, moisture, temperature, and the specific microbial communities present. nih.gov
The initial steps in the microbial degradation of chloroacetamide herbicides typically involve N-dealkylation and C-dealkylation. researchgate.net For this compound, it is anticipated that microorganisms would first cleave the cyclohexyl or phenyl group from the nitrogen atom. Subsequent steps would likely involve the breakdown of the chloroacetyl moiety and the aromatic ring. Common metabolites of other chloroacetamide herbicides include ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are more water-soluble and mobile than the parent compounds. wisc.edu
Several bacterial strains capable of utilizing chloroacetamide herbicides as a carbon source have been isolated. researchgate.netscilit.com For example, Paracoccus sp. strain FLY-8 has been shown to degrade several chloroacetamide herbicides. researchgate.netscilit.com The degradation pathways often involve a series of enzymatic reactions that ultimately lead to the mineralization of the herbicide to carbon dioxide, water, and inorganic chloride.
Adsorption and Leaching Potential in Various Soil Types and Environmental Compartments
The mobility of this compound in the environment is largely determined by its adsorption to soil particles and organic matter. Adsorption is the process by which a chemical binds to the surface of soil colloids. iastate.edu The strength of this binding is a key factor in determining whether the compound will remain in the upper soil layers or leach into groundwater.
For chloroacetamide herbicides, adsorption is positively correlated with soil organic matter and clay content. mountainscholar.orgillinois.edunih.gov Herbicides in this class are considered to have low to moderate mobility in most soil types. The adsorption of these compounds is influenced by their chemical structure. illinois.edunih.gov
The leaching potential of a pesticide is its tendency to move downward through the soil profile with infiltrating water. iastate.edu Due to their moderate adsorption, chloroacetamide herbicides and their more mobile degradates have the potential to leach into groundwater, particularly in sandy soils with low organic matter content. walisongo.ac.idacs.org The detection of ESA and OA metabolites of other chloroacetamides in groundwater confirms their mobility. wisc.eduusgs.gov Therefore, it is plausible that this compound and its degradation products could also pose a risk of groundwater contamination under certain conditions.
Table 3: Factors Influencing Adsorption and Leaching of Chloroacetamide Herbicides
| Factor | Effect on Adsorption | Effect on Leaching |
| High Soil Organic Matter | Increases | Decreases |
| High Clay Content | Increases | Decreases |
| High Sand Content | Decreases | Increases |
| High Water Solubility | Decreases | Increases |
| High Rainfall/Irrigation | No direct effect | Increases |
Bioaccumulation and Biomagnification Assessment in Environmental Food Chains
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. Biomagnification is the increase in the concentration of a chemical at successively higher levels in a food chain.
Studies on the bioaccumulation of other chloroacetamide herbicides in aquatic organisms have generally shown low bioconcentration factors (BCFs). This indicates that these compounds are not likely to accumulate to high levels in fish and other aquatic organisms. Consequently, the risk of biomagnification through the food chain is also considered to be low.
Environmental Monitoring Strategies for this compound and its Degradates
Effective environmental monitoring is crucial for assessing the extent of contamination by this compound and its degradation products in soil and water. Monitoring strategies typically involve the collection of samples from various environmental compartments, followed by laboratory analysis.
Given the properties of the chloroacetamide class, monitoring programs should target not only the parent compound but also its major degradates, such as the ESA and OA metabolites, which are often more mobile and persistent than the parent herbicide. nih.gov Analytical methods for the detection of chloroacetamide herbicides and their metabolites in environmental samples commonly employ gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). usgs.govnih.gov These techniques provide the sensitivity and selectivity required to detect these compounds at the low concentrations typically found in the environment.
Monitoring efforts should be focused on agricultural areas where this herbicide might be used, as well as in nearby surface water and groundwater resources that are vulnerable to contamination from agricultural runoff and leaching.
Ecotoxicological Risk Assessment Frameworks for Environmental Exposure
The ecotoxicological risk assessment of this compound, a member of the chloroacetamide class of herbicides, is a structured process designed to evaluate the potential adverse effects on ecosystems. researchgate.net This process is critical for regulatory agencies to determine the environmental acceptability of pesticides before they can be registered for use. canada.cawikipedia.org The frameworks employed are scientifically rigorous and consistent with international standards, aiming to protect the environment by identifying, characterizing, and managing potential risks. canada.ca
In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides under acts such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Food Quality Protection Act (FQPA). wikipedia.org Similarly, Health Canada's Pest Management Regulatory Agency (PMRA) oversees these assessments in Canada. canada.ca These agencies utilize a comprehensive, science-based approach to assess the risks posed by pesticides to non-target organisms and the broader environment. canada.caepa.gov
An ecological risk assessment is fundamentally the process of evaluating the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors, in this case, this compound. The assessment considers both the toxicity of the compound and the potential for environmental exposure to fully characterize the risk. canada.ca The general framework for an ecological risk assessment is typically divided into four main phases: Planning (including Problem Formulation), Analysis, Risk Characterization, and Risk Management. orst.edu
Phase 1: Planning and Problem Formulation
This initial phase sets the foundation for the entire risk assessment. It involves defining the scope and objectives of the assessment, identifying the potential ecological concerns, and developing a conceptual model that links the sources of the chemical to potential ecological effects.
For this compound, problem formulation would involve:
Identifying Stressors and Sources: The primary stressor is the active ingredient itself and its relevant metabolites or degradates, which can form through various transformation processes in the environment. nih.gov Sources include agricultural runoff, spray drift, and leaching into groundwater from treated fields.
Identifying Ecosystems at Risk: This includes aquatic environments (rivers, lakes, wetlands) and terrestrial ecosystems (farmlands, adjacent natural habitats) where the herbicide may be transported.
Identifying Assessment Endpoints: These are the specific ecological values to be protected, such as the survival, growth, and reproduction of fish, aquatic invertebrates, terrestrial plants, birds, and mammals.
A conceptual model would be developed to illustrate the pathways from the application of the herbicide to the exposure of non-target organisms and the potential for adverse outcomes.
Phase 2: Analysis
The analysis phase is the core of the risk assessment, where data on exposure and ecological effects are collected and evaluated. It is typically divided into two main components: Exposure Assessment and Effects Assessment (or Hazard Identification).
Exposure Assessment This component estimates the concentration of this compound that non-target organisms are likely to encounter in the environment. This involves:
Characterizing Environmental Fate and Transport: This requires data on the physicochemical properties of the compound, such as its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties determine its persistence, mobility, and potential to accumulate in soil, water, and biota. Chloroacetamide herbicides can be mobile in soils and their degradates can be found in significant concentrations in water bodies. nih.govacs.org
Estimating Environmental Concentrations (EECs): Computer models are used to predict the concentrations of the herbicide in different environmental compartments (e.g., water, sediment, soil) based on its application rates, environmental fate properties, and characteristics of the use sites. Analytical data from field monitoring studies, if available, are also used to refine these estimates. acs.org
Effects Assessment (Hazard Identification) This component evaluates the potential for this compound to cause adverse effects in non-target organisms. It involves a comprehensive review of ecotoxicity studies. orst.edu Standardized laboratory tests are conducted on a range of representative species.
The following table summarizes the typical ecotoxicity data required for a pesticide's ecological risk assessment.
| Taxonomic Group | Type of Study | Endpoints Measured |
| Aquatic Organisms | ||
| Fish | Acute Toxicity (e.g., 96-hour LC50) | Mortality |
| Chronic Toxicity (e.g., Early Life-Stage) | Survival, Growth, Reproduction | |
| Aquatic Invertebrates | Acute Toxicity (e.g., 48-hour EC50 in Daphnia) | Immobilization, Mortality |
| Chronic Toxicity (e.g., 21-day reproduction test) | Reproduction, Growth | |
| Aquatic Plants | Toxicity Test (e.g., 72-hour EC50 in algae) | Growth Inhibition |
| Terrestrial Organisms | ||
| Birds | Acute Oral Toxicity (LD50) | Mortality |
| Dietary Toxicity (LC50) | Mortality, Food Consumption | |
| Reproductive Toxicity | Egg Production, Hatchability, Chick Survival | |
| Mammals | Acute Oral Toxicity (LD50) | Mortality |
| Reproductive Toxicity | Litter Size, Pup Survival, Growth | |
| Non-target Insects | Acute Contact & Oral Toxicity (e.g., Honeybee LD50) | Mortality |
| Non-target Plants | Seedling Emergence & Vegetative Vigor | Germination, Plant Growth (Height, Weight) |
| Soil Organisms | Earthworm Acute & Chronic Toxicity | Mortality, Reproduction |
LC50: The concentration lethal to 50% of the test population. EC50: The concentration causing a specified effect in 50% of the test population. LD50: The dose lethal to 50% of the test population.
Phase 3: Risk Characterization
In this phase, the results of the exposure and effects assessments are integrated to evaluate the likelihood of adverse ecological effects. epa.govorst.edu This is often done using a risk quotient (RQ) method.
Risk Quotient (RQ) = Exposure Concentration / Ecotoxicity Endpoint
The exposure concentration is the Estimated Environmental Concentration (EEC), and the ecotoxicity endpoint is a value derived from the effects assessment (e.g., LC50, EC50, or a No-Observed-Adverse-Effect-Concentration, NOAEC).
A level of concern (LOC) is a threshold RQ value. If the calculated RQ exceeds the LOC, it indicates that a potential risk exists, which may trigger the need for further investigation or risk mitigation measures.
| Risk Category | Exposure Duration | Ecotoxicity Endpoint | Level of Concern (LOC) | Interpretation |
| Acute Risk | Short-term | LC50 or EC50 | > 0.5 (Fish, Invertebrates) | Potential for acute effects; risk presumed |
| > 0.2 (Birds, Mammals) | ||||
| Chronic Risk | Long-term | NOAEC or Chronic ECx | > 1.0 | Potential for chronic effects; risk presumed |
These LOC values are examples and can vary between regulatory agencies and specific assessment scenarios.
Advanced Frameworks: Adverse Outcome Pathways (AOPs)
Modern ecotoxicological risk assessment is increasingly incorporating the concept of Adverse Outcome Pathways (AOPs). nih.gov An AOP provides a conceptual framework that links a molecular initiating event (e.g., the binding of a chemical to a specific receptor) through a series of key biological events to an adverse outcome that is relevant for risk assessment (e.g., reduced fish reproduction). nih.gov For chloroacetamide herbicides, understanding their mechanism of toxicity at the molecular level can help in developing AOPs, which can support more predictive and mechanistically based risk assessments. nih.gov
Analytical Methodologies for the Detection and Quantification of 2 Chloro N Cyclohexyl N Phenylacetamide
Chromatographic Techniques for Separation and Quantification in Complex Matrices
The detection and quantification of 2-chloro-N-cyclohexyl-N-phenylacetamide in intricate environmental and biological samples necessitate the use of highly selective and sensitive analytical techniques. Chromatographic methods are paramount in this regard, offering the capability to separate the analyte from a multitude of interfering substances present in the matrix. The choice of a specific chromatographic technique and detector is contingent upon the sample matrix's complexity, the required sensitivity, and the physicochemical properties of this compound.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID)
Gas chromatography is a well-established technique for the analysis of thermally stable and volatile compounds. Given the presumed volatility of this compound, GC presents a viable analytical approach.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the unequivocal identification and quantification of organic compounds. The coupling of GC with MS provides high selectivity and sensitivity. In a typical GC-MS analysis, the sample extract is injected into the GC, where the compound is volatilized and separated from other components on a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.
A hypothetical GC-MS method for the analysis of this compound could involve the following parameters, extrapolated from methods used for similar chloroacetamide herbicides:
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temperature | 280 °C |
| MS Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Gas Chromatography with Flame Ionization Detection (GC-FID) is a more universal and less expensive alternative to GC-MS. The FID detector responds to organic compounds that produce ions when combusted in a hydrogen-air flame. While GC-FID offers good sensitivity for many organic compounds, it is not as selective as MS, as it does not provide structural information. Therefore, its use would be more appropriate for routine analysis of samples where the identity of this compound has been previously confirmed and where matrix interferences are minimal.
High-Performance Liquid Chromatography (HPLC) with UV, Diode Array, or Mass Spectrometric Detection
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.
HPLC with Ultraviolet (UV) or Diode Array Detection (DAD) is a common approach for the quantification of compounds that possess a UV-absorbing chromophore. The phenylacetamide moiety in this compound suggests that it should absorb UV radiation, making HPLC-UV/DAD a feasible analytical method. A DAD provides the additional advantage of acquiring the full UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. A typical reversed-phase HPLC method would be employed for this non-polar compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , and particularly its tandem version (HPLC-MS/MS), has become the gold standard for the trace analysis of organic contaminants in complex matrices. This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS for the analysis of moderately polar to polar compounds. Given the structure of this compound, ESI in positive ion mode would likely be effective.
A prospective HPLC-MS/MS method for the analysis of this compound is outlined below, based on established methods for related N-substituted acetamides:
Table 2: Prospective HPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 100 mm x 2.1 mm ID, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-high performance liquid chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which allows for significantly faster analysis times and improved chromatographic resolution compared to conventional HPLC. The principles of separation and detection are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. The use of UPLC can be particularly advantageous for high-throughput analysis of a large number of samples. A UPLC method for this compound would offer reduced run times and lower solvent consumption while maintaining or even improving separation efficiency.
Sample Preparation Protocols for Diverse Matrices (e.g., Environmental Water, Soil, Biological Samples)
The successful analysis of this compound in diverse and complex matrices is critically dependent on the sample preparation step. The primary goals of sample preparation are to isolate the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid Phase Extraction (SPE) is a widely used and versatile sample preparation technique that involves partitioning the analyte between a solid sorbent and a liquid phase. For the extraction of a moderately non-polar compound like this compound from aqueous matrices such as environmental water, a reversed-phase sorbent like C18 or a polymeric sorbent would be appropriate. The optimization of an SPE method involves several key steps:
Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.
Loading: The sample is passed through the sorbent, and the analyte is retained.
Washing: Interfering compounds are selectively removed from the sorbent using a solvent that does not elute the analyte.
Elution: The analyte of interest is desorbed from the sorbent using a small volume of a strong organic solvent.
Table 3: Illustrative SPE Protocol for this compound from Water
| Step | Procedure |
|---|---|
| Sorbent | C18 (500 mg) |
| Conditioning | 5 mL Methanol, followed by 5 mL deionized water |
| Sample Loading | 500 mL water sample at a flow rate of 5 mL/min |
| Washing | 5 mL of 10% Methanol in water |
| Elution | 2 x 3 mL of Ethyl Acetate |
| Post-Elution | Evaporate to dryness and reconstitute in 1 mL of mobile phase |
Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of a compound in two immiscible liquids. For extracting this compound from aqueous samples, a water-immiscible organic solvent in which the analyte has high solubility, such as dichloromethane (B109758) or ethyl acetate, would be used. For soil or biological tissue samples, a solid-liquid extraction would first be performed with an organic solvent, followed by a potential LLE cleanup step of the resulting extract. Optimization of LLE involves selecting an appropriate solvent, adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form, and performing multiple extractions to ensure quantitative recovery.
Matrix Effects and Cleanup Procedures for Interfering Substances
Matrix effects are a significant challenge in quantitative analysis, particularly with LC-MS. These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The extent of the matrix effect is dependent on the analyte, the matrix, and the chromatographic and mass spectrometric conditions.
To mitigate matrix effects, several strategies can be employed:
Effective Sample Cleanup: The use of optimized SPE or LLE protocols, as described above, is the first line of defense against matrix effects. Additional cleanup steps, such as the use of sorbents like graphitized carbon black (GCB) or primary secondary amine (PSA) in a dispersive SPE (d-SPE) format, can be employed to remove specific types of interferences from complex extracts like those from soil or food samples.
Chromatographic Separation: Modifying the HPLC or UPLC gradient to achieve better separation of the analyte from the interfering matrix components can significantly reduce matrix effects.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed can help to compensate for consistent matrix effects.
Use of an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte is the most effective way to correct for matrix effects, as the SIL-IS will experience the same ionization suppression or enhancement as the native analyte.
By carefully selecting and optimizing both the sample preparation and instrumental analysis methods, it is possible to develop robust and reliable analytical procedures for the detection and quantification of this compound in a variety of complex matrices.
Spectrophotometric and Electrochemical Detection Methods (if applicable for specific research contexts)
While specific spectrophotometric and electrochemical detection methods for this compound are not extensively detailed in the available literature, the analytical principles for structurally related compounds, such as chloroacetanilide herbicides, can be extrapolated. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a prevalent spectrophotometric technique. The DAD acquires absorbance spectra across a range of wavelengths, allowing for the identification and quantification of the analyte based on its specific UV absorbance profile. This method is particularly useful for compounds with chromophores, which are present in the phenylacetamide structure.
Electrochemical detection has also been explored for related chloroacetanilide herbicides. For instance, methods involving the electrochemical reduction of the carbon-chlorine bond have been developed. These techniques, often employing modified electrodes, can offer high sensitivity and selectivity for compounds that are electrochemically active. The applicability of such a method to this compound would depend on its electrochemical properties and the potential for selective reduction or oxidation at an electrode surface.
Validation of Analytical Methods: Linearity, Sensitivity, Limit of Detection, Limit of Quantification, Accuracy, Precision, and Robustness
The validation of any analytical method is crucial to ensure the reliability and reproducibility of the results. This process involves a comprehensive evaluation of several key parameters. For the analysis of chloroacetanilide compounds, methods such as HPLC-DAD and HPLC-Mass Spectrometry (MS) have been validated, providing a framework for the potential validation of methods for this compound.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve.
Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. It is often described by the slope of the calibration curve.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, by the method. It is often estimated as the concentration that produces a signal-to-noise ratio of 3:1.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. A common threshold for the LOQ is a signal-to-noise ratio of 10:1.
Accuracy is the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by performing recovery studies on spiked samples.
Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
The following table summarizes typical validation parameters for the analysis of related chloroacetanilide herbicides using HPLC-DAD and HPLC/MS, which can serve as a benchmark for methods developed for this compound.
| Parameter | HPLC-DAD | HPLC/MS |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 0.20 µg/L | 0.05 µg/L |
| Accuracy (Recovery) | 84 - 112% | 81 - 118% |
| Precision (RSD) | ≤ 18% | ≤ 20% |
Isotope Dilution Mass Spectrometry for Definitive Quantification in Reference Materials
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that provides a high level of accuracy and is often used for the definitive quantification of compounds in reference materials. youtube.comrsc.orgresearchgate.net This method relies on the use of an isotopically labeled version of the analyte as an internal standard. youtube.com
The fundamental principle of IDMS involves adding a known amount of the isotopically labeled standard to the sample containing the native analyte. youtube.com The labeled standard is chemically identical to the analyte of interest, ensuring that it behaves in the same manner during sample preparation, extraction, and analysis. After thorough mixing and equilibration, the sample is analyzed by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge ratio difference.
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. youtube.com A key advantage of IDMS is that it is not dependent on the quantitative recovery of the analyte from the sample matrix, as any losses during the analytical process will affect both the native and labeled compounds equally, leaving their ratio unchanged. youtube.com
For this compound, an IDMS method would involve the synthesis of an isotopically labeled analog, for example, by incorporating stable isotopes such as ¹³C or ²H into the molecule. This labeled compound would then be used to spike samples, and the subsequent analysis by a high-resolution mass spectrometer would provide a highly accurate and precise quantification. The use of IDMS is particularly critical for establishing the certified value of this compound in reference materials, which are essential for the validation and quality control of routine analytical methods. rsc.orgresearchgate.net
Derivatization and Analog Design Strategies Utilizing 2 Chloro N Cyclohexyl N Phenylacetamide
Synthetic Modifications to Enhance Target Specificity, Efficacy, or Metabolic Stability
Systematic structural modifications of the 2-chloro-N-cyclohexyl-N-phenylacetamide scaffold can lead to the development of analogs with improved therapeutic profiles. Key areas for modification include the phenyl ring, the cyclohexyl moiety, and the chloroacetamide group.
Phenyl Ring Substitutions: The electronic and steric properties of the phenyl ring can be altered by introducing various substituents (e.g., electron-donating or electron-withdrawing groups). These changes can influence the molecule's interaction with its biological target and affect its metabolic fate. For instance, the introduction of hydrophobic groups on the phenyl ring has been shown in similar phenylacetamide derivatives to potentially enhance antidepressant activity. nih.gov
Cyclohexyl Ring Modifications: Altering the cyclohexyl ring, for example, by introducing substituents or changing its conformation, can impact the compound's lipophilicity and how it fits into a target's binding pocket. Such modifications can be crucial for optimizing target specificity and reducing off-target effects.
Chloroacetamide Group Alterations: The chloroacetamide group is a reactive handle that can be modified to modulate the compound's reactivity and metabolic stability. Replacing the chlorine atom with other halogens or functional groups can influence the molecule's electrophilicity and its susceptibility to metabolic degradation. nih.gov Strategies to improve metabolic stability in early drug discovery often involve modifying such reactive sites to reduce rapid biotransformation, which can otherwise lead to the formation of non-active or toxic metabolites. nih.govresearchgate.net
A hypothetical series of analogs could be synthesized to explore the structure-activity relationships (SAR) systematically. The following table illustrates potential modifications and their intended effects.
| Modification Site | Example Substituent | Potential Impact |
| Phenyl Ring | Methoxy (-OCH3) | Increased electron density, potential for altered binding affinity. |
| Nitro (-NO2) | Electron-withdrawing, may influence metabolic pathways. | |
| Trifluoromethyl (-CF3) | Increased lipophilicity and metabolic stability. | |
| Cyclohexyl Ring | Hydroxyl (-OH) | Increased hydrophilicity, potential for new hydrogen bonding interactions. |
| Methyl (-CH3) | Increased lipophilicity, potential for improved binding. | |
| Acetamide (B32628) Group | Fluorine (-F) substitution for Chlorine (-Cl) | Altered reactivity and metabolic stability. |
| Replacement with a non-reactive group | Reduced potential for covalent binding to off-targets. |
Prodrug Design and Advanced Delivery System Concepts Based on the Acetamide Scaffold
Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active agent. For this compound, a prodrug approach could be employed to enhance solubility, improve permeability, or achieve site-selective delivery.
The N-cyclohexyl-N-phenylacetamide core can be chemically modified with promoieties that are cleaved in vivo by enzymatic or chemical means to release the active parent drug. For example, a biodegradable ester linkage could be introduced, which would be hydrolyzed by esterases in the body.
Advanced delivery systems could also be conceptualized. For instance, the acetamide scaffold could be encapsulated within liposomes or polymeric nanoparticles to improve its pharmacokinetic profile and achieve targeted delivery to specific tissues or cells.
| Prodrug Strategy | Promolety Example | Activation Mechanism | Potential Advantage |
| Ester Prodrug | Carboxylic acid ester | Hydrolysis by esterases | Improved aqueous solubility |
| Phosphate Ester Prodrug | Phosphate group | Hydrolysis by phosphatases | Enhanced water solubility and potential for active transport |
| Amide Prodrug | Amino acid conjugation | Cleavage by peptidases | Targeted delivery to cells with high peptidase activity |
Conjugation Strategies for Bioconjugation Applications (e.g., Protein Conjugates, Immunoassays)
The process of chemically joining two or more molecules where at least one is a biomolecule is known as bioconjugation. thermofisher.com The this compound scaffold possesses a reactive chloroacetyl group, which is a classic electrophilic handle for covalent modification of nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amino group of lysine (B10760008) in proteins.
This reactivity can be harnessed for various bioconjugation applications:
Protein Conjugates: The compound could be conjugated to antibodies or other proteins to create targeted therapeutic agents or research tools. For example, conjugation to a monoclonal antibody could deliver the acetamide derivative specifically to cancer cells.
Immunoassays: The acetamide derivative could be linked to a reporter molecule (e.g., a fluorescent dye or an enzyme) to develop immunoassays for detecting specific analytes. The reactive chloroacetyl group can be used to form stable covalent bonds with proteins under specific pH conditions. thermofisher.com
The following table outlines potential bioconjugation strategies.
| Application | Biomolecule | Linkage Chemistry |
| Targeted Drug Delivery | Monoclonal Antibody | Thioether bond via reaction with cysteine residues |
| Enzyme Inhibition Studies | Specific Enzyme | Covalent modification of active site nucleophiles |
| Fluorescent Labeling | Carrier Protein | Amide bond formation with lysine residues after modification |
Development of Fluorinated or Radiolabeled Probes for Biological and Environmental Tracing Studies
To study the distribution, metabolism, and target engagement of this compound in vivo or in environmental samples, labeled probes are invaluable tools.
Fluorinated Probes: Introducing a fluorine atom, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), would enable the use of Positron Emission Tomography (PET) imaging to visualize the compound's biodistribution in real-time. The synthesis of such a probe would involve incorporating a suitable precursor for radiofluorination into the acetamide scaffold. nih.gov
Radiolabeled Probes: Besides ¹⁸F, other radioisotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) could be incorporated into the molecule for use in in vitro binding assays, autoradiography, or metabolic studies. These radiolabeled versions would allow for quantitative measurement of the compound in various biological matrices.
| Probe Type | Isotope | Application | Detection Method |
| PET Imaging Probe | ¹⁸F | In vivo biodistribution and target engagement studies | Positron Emission Tomography (PET) |
| Metabolic Tracer | ¹⁴C | In vitro and in vivo metabolism studies | Liquid Scintillation Counting, Autoradiography |
| Binding Assay Ligand | ³H | Receptor binding assays | Liquid Scintillation Counting |
Exploration of Hybrid Molecules Incorporating the Acetamide Scaffold for Multi-Target Approaches
Molecular hybridization involves combining two or more pharmacophores from different bioactive compounds into a single molecule. nih.gov This strategy aims to create hybrid molecules with the potential to modulate multiple biological targets, which can be advantageous for treating complex diseases. nih.govmdpi.com
The this compound scaffold could be covalently linked to other pharmacologically active moieties to create hybrid molecules. For example, it could be combined with a known kinase inhibitor to create a dual-action anticancer agent or with an anti-inflammatory agent for a synergistic effect. The design of such hybrids requires careful consideration of the linker used to connect the two pharmacophores to ensure that both moieties can adopt their bioactive conformations.
The following table presents some hypothetical hybrid molecule concepts.
| Pharmacophore 1 | Pharmacophore 2 | Potential Therapeutic Area |
| This compound | Kinase Inhibitor Moiety | Oncology |
| This compound | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Inflammation |
| This compound | Antiviral Nucleoside Analog | Infectious Diseases |
Future Research Perspectives and Interdisciplinary Challenges for 2 Chloro N Cyclohexyl N Phenylacetamide
Unexplored Biological Activities and Potential Therapeutic or Agrochemical Applications
The structural characteristics of 2-chloro-N-cyclohexyl-N-phenylacetamide suggest a high probability of diverse biological activities. The presence of the chloroacetamide group, in particular, is a key feature in many biologically active molecules.
Potential Therapeutic Applications:
A significant body of research points to the therapeutic potential of acetamide (B32628) derivatives. These compounds have been shown to exhibit a range of pharmacological effects, including:
Antimicrobial and Antifungal Activity: Chloroacetamide derivatives have demonstrated notable efficacy against various fungal and bacterial strains. researchgate.netnih.gov For instance, certain derivatives have shown potent anti-Candida and anti-dermatophytic properties. researchgate.net The N-4-bromophenyl-2-chloroacetamide (4-BFCA) has been identified as a promising candidate for treating fusariosis, an infection caused by multi-resistant Fusarium strains. nih.govrsc.org The antimicrobial action of some acetamides is attributed to their ability to interfere with essential cellular processes, such as folic acid synthesis in bacteria. acs.org
Anti-inflammatory and Analgesic Properties: Numerous acetamide derivatives have been investigated for their potential as anti-inflammatory agents, with some exhibiting cyclooxygenase-II (COX-II) inhibitory activity. acs.org The development of acetamide-based prodrugs of COX-II inhibitors is an active area of research. acs.org
Anticancer and Other Activities: The alkylating nature of the chloroacetamide moiety suggests potential for anticancer applications, a hypothesis that warrants further investigation. nih.gov Additionally, substituted acetamide derivatives have been explored as inhibitors of butyrylcholinesterase for the potential treatment of Alzheimer's disease. researchgate.net
Potential Agrochemical Applications:
The most well-documented application of chloroacetamides is in the agrochemical sector, where they are widely used as pre-emergence herbicides. nih.govscilit.commrlcg.com Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. nih.govnih.gov This leads to a disruption in the formation of essential lipids and other cellular components, ultimately inhibiting seedling growth. scilit.comnih.gov
The herbicidal efficacy of chloroacetamides is influenced by their chemical structure, including their alkylating reactivity. chemdev.uk A lower N-alkylating reactivity has been correlated with improved herbicidal activity. chemdev.uk Given this established mechanism, this compound should be screened for its herbicidal properties against a broad spectrum of weed species.
Table 1: Potential Biological Activities of Acetamide Derivatives
| Biological Activity | Observed in Related Compounds | Potential for this compound |
|---|---|---|
| Antifungal | Yes researchgate.netnih.gov | High |
| Antibacterial | Yes acs.orgontosight.ai | High |
| Anti-inflammatory | Yes acs.orgspringernature.com | Moderate to High |
| Analgesic | Yes springernature.com | Moderate |
| Herbicidal | Yes nih.govscilit.commrlcg.com | High |
| Anticancer | Inferred nih.gov | Low to Moderate |
| Butyrylcholinesterase Inhibition | Yes researchgate.net | Low to Moderate |
Development of Sustainable Synthesis and Degradation Approaches for Environmental Remediation
The widespread use of chloroacetamide herbicides has raised environmental concerns, necessitating the development of sustainable production methods and effective remediation strategies.
Sustainable Synthesis:
Future research should focus on developing "green" synthetic routes for this compound. Traditional methods for amide synthesis often involve hazardous reagents and solvents. researchgate.net More environmentally benign approaches include:
Enzymatic Synthesis: The use of enzymes, such as Candida antarctica lipase (B570770) B, in green solvents like cyclopentyl methyl ether, offers a highly efficient and sustainable method for amide bond formation. nih.gov
Solvent-Free Synthesis: The development of solvent-free methods, for example, using boric acid as a catalyst for the reaction between a carboxylic acid and urea, can significantly reduce chemical waste. researchgate.net
Utilization of CO2: A novel approach for acetamide synthesis involves the use of carbon dioxide, methanol, hydrogen, and amines, catalyzed by a rhodium complex. rsc.org This method aligns with the principles of green chemistry by utilizing a renewable feedstock.
Degradation and Environmental Remediation:
The environmental fate of chloroacetamide herbicides is a critical area of study. Both biotic and abiotic processes contribute to their degradation.
Microbial Degradation: Numerous bacterial strains have been identified that can degrade chloroacetamide herbicides. researchgate.netacs.orgscilit.comnih.gov For example, Paracoccus sp. FLY-8 can utilize several chloroacetamide herbicides as a carbon source, breaking them down through processes like C-dealkylation and N-dealkylation. researchgate.netscilit.com The degradation efficiency is influenced by the molecular structure of the herbicide. researchgate.netscilit.com Anaerobic degradation by sulfate-reducing bacteria, such as Cupidesulfovibrio sp. SRB-5, has also been documented. acs.org
Hydrolysis: Hydrolysis is a key abiotic degradation pathway for chloroacetamides in soil and water. researchgate.netnih.gov The rate of hydrolysis is dependent on pH, with both acid- and base-catalyzed mechanisms being significant. nih.govacs.org Some chloroacetamide degradation products have been shown to possess their own biological activities. semanticscholar.org
Future research should aim to isolate and characterize microbial consortia capable of efficiently degrading this compound and to optimize conditions for its bioremediation in contaminated environments.
Advanced Material Science Applications of Acetamide Derivatives
The utility of acetamide derivatives extends beyond the life sciences into the realm of material science. Acetamide itself is used as a plasticizer and an industrial solvent. wikipedia.orgvedantu.compatsnap.com Its derivatives have potential applications in the development of novel materials.
Polymers and Resins: Acetamide is an intermediate in the production of various plastics and resins. marcorubber.com Copolymers incorporating acetamide moieties, such as 'Acetamide, N-ethenyl-N-methyl-, polymer with 1-ethenylhexahydro-2H-azepin-2-one', have been synthesized and show potential for biomedical applications, including drug delivery systems and tissue engineering, due to their biocompatibility and ability to form hydrogen bonds. ontosight.ai
Specialty Chemicals: Chloroacetamide derivatives serve as reactive intermediates in the synthesis of a variety of specialty chemicals, including dyes. uctm.edu Homobifunctional reactive dyes containing chloroacetamide groups have been developed for coloring cotton and wool. uctm.edu
Further exploration of the polymerization potential of this compound and its utility as a building block for functional materials is a promising avenue for future research.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies, such as proteomics and metabolomics, can provide a comprehensive profile of the compound's interactions within a biological system.
Proteomics: Chemical proteomics is a powerful tool for identifying the protein targets of small molecules. nih.govresearchgate.netspringernature.comazolifesciences.com By immobilizing the compound on a solid support, it can be used to "fish" for its binding partners in cell or tissue lysates. azolifesciences.com This approach can elucidate the mechanism of action, identify potential off-target effects, and reveal new therapeutic or agrochemical applications. nih.govmetwarebio.com
Metabolomics: Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system. mdpi.combohrium.comresearchgate.netazolifesciences.comnih.gov It can be used to assess the toxicological profile of a compound by identifying perturbations in metabolic pathways. mdpi.comresearchgate.netazolifesciences.com For agrochemicals, metabolomics can help in understanding their effects on non-target organisms and in the discovery of new bioactive compounds. bohrium.com
By combining proteomics and metabolomics, researchers can build a detailed picture of the cellular response to this compound, from its primary molecular targets to its downstream effects on metabolism.
Collaborative Research Opportunities in Academia and Industry for Accelerated Discovery and Development
The comprehensive investigation of a compound like this compound, from fundamental research to potential commercialization, is a complex and resource-intensive endeavor. Collaborative partnerships between academic institutions and industrial partners are crucial for accelerating this process. rsc.orgacs.orgnih.govmrlcg.comchemdev.ukacs.orgcardiff.ac.uksmw.chtimeshighereducation.comelsevier.com
Models for Collaboration:
Several models for successful academic-industry collaborations exist:
Sponsored Research: Industry partners can fund specific research projects in academic labs that align with their strategic interests. chemdev.uk
Consortia: The formation of consortia, bringing together multiple academic and industrial partners, can address pre-competitive research challenges and foster interdisciplinary collaboration. rsc.org An example is the Pharmacat Consortium, which focuses on catalysis in pharmaceutical research and manufacturing. rsc.org
Open Innovation Platforms: These platforms facilitate the sharing of knowledge and resources between academia and industry, with the aim of accelerating the translation of basic research into new technologies and products. timeshighereducation.com
Benefits of Collaboration:
These partnerships offer mutual benefits. Academic researchers gain access to industry resources, expertise in drug development and commercialization, and opportunities to address real-world challenges. acs.org Industrial partners benefit from access to cutting-edge academic research, novel technologies, and a pipeline of talented future employees. chemdev.uk
The development of this compound presents an ideal opportunity for such a collaborative effort, bringing together academic expertise in synthesis, biological screening, and mechanistic studies with industry's capacity for large-scale production, formulation, and market access.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-cyclohexyl-N-phenylacetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution of chloroacetamide derivatives. For example, substituting a chloro group with azido groups using sodium azide (NaN₃) in a toluene-water solvent system under reflux (5–7 hours) has been effective for analogous compounds . For this compound, introducing the cyclohexyl group may require adjusting steric hindrance by using a polar aprotic solvent (e.g., DMF) and a mild base (e.g., K₂CO₃) to facilitate substitution. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via crystallization (ethanol) or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), C-Cl (550–750 cm⁻¹), and N-H (3300 cm⁻¹, if present) stretches .
- ¹H/¹³C NMR : Key signals include the chloroacetamide CH₂ group (δ 4.0–4.5 ppm for ¹H; δ 40–50 ppm for ¹³C) and aromatic/cyclohexyl protons (δ 6.5–7.5 ppm and δ 1.0–2.5 ppm, respectively) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, with expected fragmentation patterns for chloroacetamide derivatives .
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile impurities.
- Stability : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloroacetamide group. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How does the cyclohexyl group influence the conformational dynamics and reactivity of this compound?
- Methodology :
- X-ray Crystallography : Resolve the dihedral angles between the acetamide core and substituents. For example, in analogous N,N-diarylacetamides, the cyclohexyl group introduces steric hindrance, reducing rotational freedom and altering reactivity in nucleophilic substitutions .
- DFT Calculations : Model steric and electronic effects to predict regioselectivity in reactions (e.g., SN2 vs. elimination pathways) .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
- Methodology :
- Hydrogen Bonding : Analyze N-H···O and C-H···O interactions via single-crystal X-ray diffraction. For example, in 2-chloro-N-phenylacetamide, N-H···O hydrogen bonds form infinite chains along the [101] direction .
- Van der Waals Forces : The bulky cyclohexyl group may enhance π-π stacking of the phenyl ring or CH-π interactions .
Q. What challenges arise in achieving regioselective functionalization of this compound in cross-coupling reactions?
- Methodology :
- Catalytic Systems : Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with controlled ligand environments (e.g., SPhos) to direct reactivity toward the chloroacetamide group over the aromatic ring.
- Solvent Effects : Use DMSO or DMF to stabilize transition states and reduce side reactions .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for chloroacetamide derivatives: How to validate data?
- Resolution : Cross-reference melting points with DSC (Differential Scanning Calorimetry) and ensure consistent crystallization solvents (e.g., ethanol vs. hexane). For example, impurities from incomplete substitution (e.g., residual NaN₃) can depress melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
